molecular formula C20H24NO4+ B1674562 Laurifoline CAS No. 7224-61-5

Laurifoline

Cat. No. B1674562
CAS RN: 7224-61-5
M. Wt: 342.4 g/mol
InChI Key: ZDVDVLRYVOZWMP-AWEZNQCLSA-O
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Description

Laurifoline is a natural compound found in the herbs of Lindera aggregata . It is a type of alkaloid and is brown oil in physical form . Laurifoline has a molecular formula of C20H24NO4 and a molecular weight of 342.4 g/mol .


Molecular Structure Analysis

The molecular structure of Laurifoline is characterized by a 4H-Dibenzo [de,g]quinolinium core . The IUPAC name for Laurifoline is 2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo [de,g]quinolin-6-ium-1,9-diol .


Physical And Chemical Properties Analysis

Laurifoline has a molecular weight of 342.4 g/mol . It has a density of 1.4±0.1 g/cm³, a boiling point of 638.8±55.0 °C at 760 mmHg, and a flash point of 232.6±25.0 °C . Laurifoline has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Curarizing Agent

Laurifoline has been recognized for its curarizing activity , which refers to its ability to act as a muscle relaxant . This property is particularly useful in surgical procedures where muscle paralysis is required. The compound’s mode of action is similar to that of curare, a known muscle relaxant, making it a potential alternative for medical use in anesthesia.

Anti-Inflammatory Properties

Laurifoline also exhibits anti-inflammatory properties . Inflammation is a biological response to harmful stimuli and is involved in various diseases such as obesity, atherosclerosis, and rheumatoid arthritis . The anti-inflammatory effects of Laurifoline could be harnessed to develop treatments for these conditions, providing a natural and potentially safer alternative to synthetic anti-inflammatory drugs.

Antimicrobial Activity

The compound has shown promise in its antimicrobial activity , which includes antibacterial, antiviral, and antifungal properties . This broad-spectrum activity makes Laurifoline a candidate for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant pathogens.

Cancer Treatment

Laurifoline may have applications in cancer treatment due to its potential to inhibit the growth of cancer cells . Its role in the biosynthesis of other alkaloids also suggests that it could be used in the synthesis of chemotherapeutic agents, providing a natural source for cancer drug development.

Treatment of Civilization Diseases

Lastly, Laurifoline has been mentioned in the context of treating a range of civilization diseases , such as obesity, diabetes, dementia, and depression . Its therapeutic effects in these areas could lead to the development of novel treatments that address the underlying causes of these conditions.

properties

IUPAC Name

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19/h8-10,14H,5-7H2,1-4H3,(H-,22,23)/p+1/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVDVLRYVOZWMP-AWEZNQCLSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12305611

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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